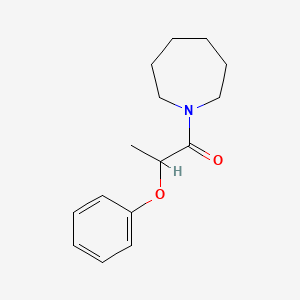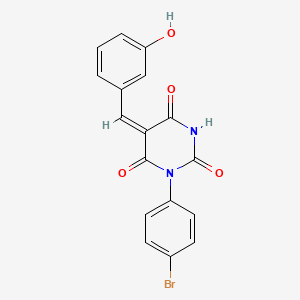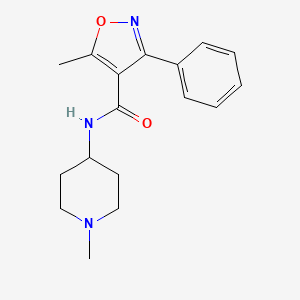![molecular formula C32H34N2O4 B5181595 N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)](/img/structure/B5181595.png)
N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-[2,7-naphthalenediylbis(oxy-4,1-phenylene)]bis(2,2-dimethylpropanamide), commonly known as NDMA, is a compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NDMA is a synthetic compound that is widely used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of NDMA is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cell signaling pathways. NDMA has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
NDMA has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including protein kinases and proteases. NDMA has also been found to inhibit the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
NDMA has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. NDMA is also relatively inexpensive compared to other compounds used in scientific research.
However, NDMA has some limitations for lab experiments. It is a toxic compound that requires special handling and disposal procedures. NDMA also has limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for NDMA research. One area of research is the development of NDMA-based therapies for various diseases. Another area of research is the optimization of the synthesis and purification methods for NDMA.
In addition, further studies are needed to fully understand the mechanism of action of NDMA and its potential applications in various research fields. The use of NDMA in combination with other compounds is also an area of future research.
Conclusion:
In conclusion, NDMA is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. NDMA has been found to exhibit anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. NDMA has several advantages for lab experiments, but also has some limitations. Future research on NDMA will focus on the development of NDMA-based therapies and optimization of synthesis and purification methods.
Méthodes De Synthèse
The synthesis of NDMA involves the reaction of 2,7-naphthalenediol and 4,4'-diaminodiphenylmethane with 2,2-dimethylpropanoyl chloride. This reaction results in the formation of NDMA, which is a white crystalline solid. The purity of NDMA can be improved by recrystallization using methanol.
Applications De Recherche Scientifique
NDMA has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis reactions due to its ability to form stable complexes with transition metals. NDMA is also used in the synthesis of organic compounds, such as polyamides and polyesters.
NDMA is also used in the field of medicinal chemistry due to its potential therapeutic properties. It has been found to exhibit anticancer, antiviral, and antibacterial activities. NDMA has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N2O4/c1-31(2,3)29(35)33-23-9-15-25(16-10-23)37-27-13-7-21-8-14-28(20-22(21)19-27)38-26-17-11-24(12-18-26)34-30(36)32(4,5)6/h7-20H,1-6H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTIKRJNHVTHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)OC2=CC3=C(C=C2)C=CC(=C3)OC4=CC=C(C=C4)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[7-[4-(2,2-dimethylpropanoylamino)phenoxy]naphthalen-2-yl]oxyphenyl]-2,2-dimethylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methoxyphenyl)-1-[3-(1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B5181518.png)
![3-[(2,4-dichlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5181523.png)

![5-chloro-N-({[3-chloro-4-(4-morpholinyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5181534.png)
![4-(8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-3-yl)-N,N-dimethylaniline](/img/structure/B5181540.png)

![4-methoxy-N'-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5181548.png)
![3-[(4-methoxyphenyl)amino]-1-[2-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5181560.png)
![6-amino-4-[3-(ethoxymethyl)-2,4,6-trimethylphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5181562.png)

![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methoxybenzamide](/img/structure/B5181583.png)
![ethyl 4-{[({2,2,2-trichloro-1-[(3-methylbutanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoate](/img/structure/B5181587.png)
![6-bromo-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5181610.png)
![1-benzyl-4-[(2-fluorophenyl)acetyl]piperazine](/img/structure/B5181613.png)